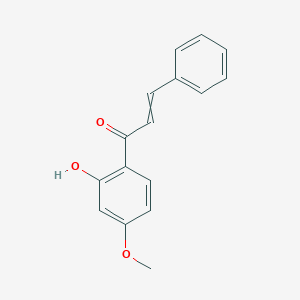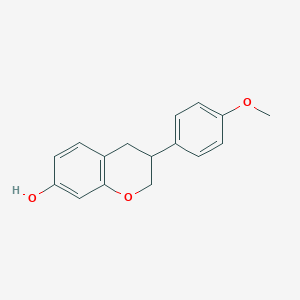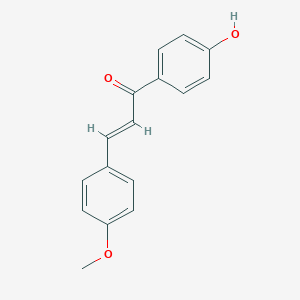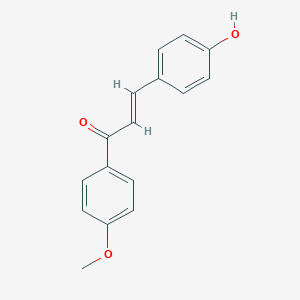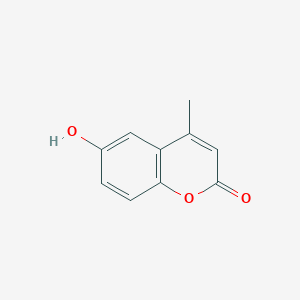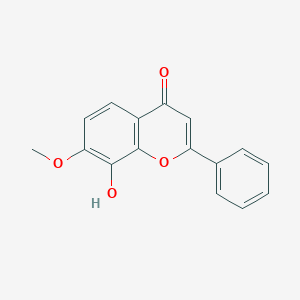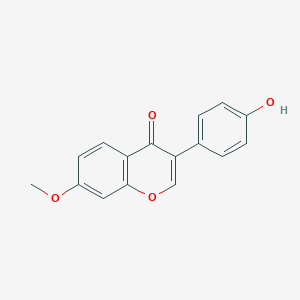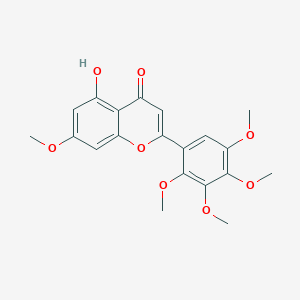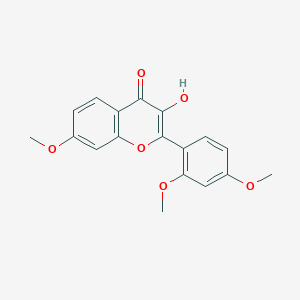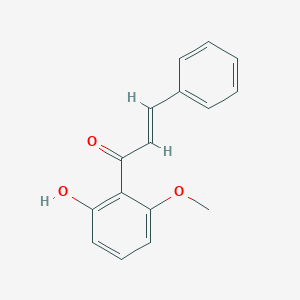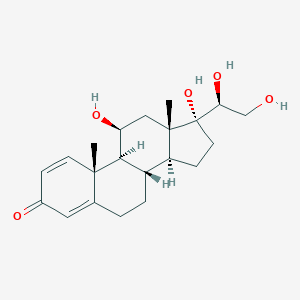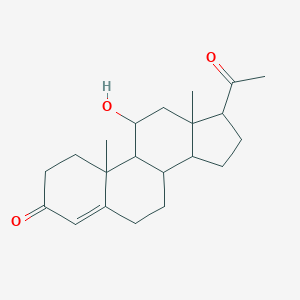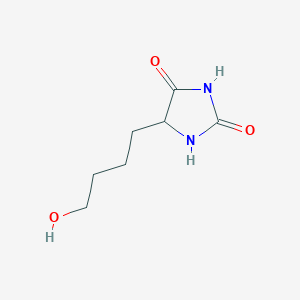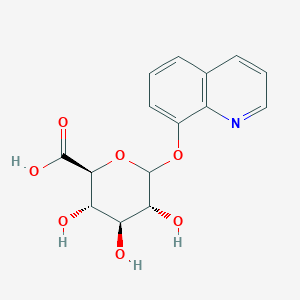
8-Hydroxyquinoline glucuronide
Overview
Description
8-Hydroxyquinoline glucuronide is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This glucuronide conjugate is formed by the attachment of a glucuronic acid moiety to the 8-hydroxyquinoline structure.
Mechanism of Action
Target of Action
The primary target of 8-Hydroxyquinoline glucuronide (8-HQG) is β-glucuronidase (β-GLU) . β-GLU is a hydrolase widely distributed in mammalian tissues, body fluids, and microbiota . It plays a crucial role in the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification . Abnormal β-GLU activity is directly related to the occurrence of some malignant tumors .
Mode of Action
8-HQG interacts with its target, β-GLU, through a process of enzymatic cleavage . Under the catalysis of β-GLU, the cleavage of 8-Hydroxyquinoline-β-D-glucuronide sodium salt (8-HQG-SS) produces 8-HQ . This interaction results in different physiological reactions .
Biochemical Pathways
The action of 8-HQG affects the biochemical pathways involving β-GLU. β-GLU, as a member of the lysosomal glycosidase family, catalyzes the degradation of glycosaminoglycans on the extracellular matrix and cell membrane of normal and cancer tissues to produce glucuronic acid and aglycone . This results in different physiological reactions .
Pharmacokinetics
It is known that the compound iox1, which is structurally similar to 8-hqg, suffers from low cell permeability
Result of Action
The cleavage of 8-HQG by β-GLU results in the production of 8-HQ . This process is used to improve the presumptive identification of Shiga toxin-producing Escherichia coli O157 (STEC O157) on sorbitol MacConkey agars (SMAC) .
Biochemical Analysis
Biochemical Properties
The role of 8-Hydroxyquinoline glucuronide in biochemical reactions is primarily as a substrate for the enzyme β-D-glucuronidase . This interaction involves the cleavage of the glucuronide, resulting in the formation of a brown precipitate .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme β-D-glucuronidase . The compound serves as a substrate for this enzyme, which cleaves the glucuronide to produce a brown precipitate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline glucuronide typically involves the glucuronidation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with glucuronic acid or its derivatives under acidic or enzymatic conditions. The reaction can be catalyzed by β-glucuronidase enzymes, which facilitate the transfer of the glucuronic acid moiety to the hydroxyl group of 8-hydroxyquinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes, where β-glucuronidase enzymes are used to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxyquinoline glucuronide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
8-Hydroxyquinoline glucuronide has a wide range of scientific research applications:
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its antimicrobial and anticancer properties.
5-Chloro-7-iodo-8-quinolinyl-β-D-glucopyranoside: A derivative with enhanced anticancer activity due to its ability to chelate metal ions.
8-Hydroxyquinoline-β-D-glucuronic acid sodium salt: Another glucuronide derivative used for similar applications.
Uniqueness: 8-Hydroxyquinoline glucuronide is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows it to be used effectively in various biological and environmental applications, distinguishing it from other 8-hydroxyquinoline derivatives .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-quinolin-8-yloxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO7/c17-10-11(18)13(14(20)21)23-15(12(10)19)22-8-5-1-3-7-4-2-6-16-9(7)8/h1-6,10-13,15,17-19H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEGQJDYRIQRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902324 | |
| Record name | NoName_1564 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14683-61-5 | |
| Record name | 8-Quinolinyl glucuronide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87518 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-quinolyl β-D-glucopyranosiduronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 8-hydroxyquinoline glucuronide used to detect Escherichia coli in water samples?
A1: this compound serves as an electroactive substrate for the enzyme β-D-glucuronidase, which is produced by E. coli. When E. coli is present in a water sample, it produces β-D-glucuronidase. This enzyme cleaves this compound, releasing 8-hydroxyquinoline []. This cleavage product is electroactive and can be detected using cyclic voltammetry, providing a measurable signal proportional to the E. coli concentration [].
Q2: What is the principle behind using this compound as a diagnostic tool for β-D-glucuronidase activity?
A2: The principle relies on the enzymatic activity of β-D-glucuronidase. This enzyme is known to hydrolyze glucuronide conjugates []. In this specific case, this compound acts as the substrate. The enzyme breaks the bond between 8-hydroxyquinoline and the glucuronide moiety. This cleavage results in the release of free 8-hydroxyquinoline []. By measuring the levels of liberated 8-hydroxyquinoline, one can indirectly assess the activity of β-D-glucuronidase present in a sample [].
Q3: Are there alternative substrates to this compound for detecting β-D-glucuronidase activity?
A3: Yes, other substrates can be used. 6-bromo-2-naphthyl β-D-glucopyruronoside is one example of an alternative substrate for histochemical detection of β-D-glucuronidase []. The choice of substrate depends on the specific application and detection method being employed.
Q4: What are the advantages of using the this compound-based method for E. coli detection in water samples?
A4: The method offers several advantages:
- Sensitivity: It can detect very low concentrations of E. coli, even down to a single colony-forming unit [].
- Specificity: The method demonstrates high specificity towards E. coli and does not show interference from other bacterial strains tested [].
- Simplicity: The procedure involves only a few steps: filtration, incubation, and voltammetric analysis, making it suitable for automation [].
- Field-adaptable: The method can be incorporated into portable devices for on-site analysis [].
Q5: How does the presence of reactive oxygen species affect the enumeration of E. coli using the this compound method?
A5: Reactive oxygen species can potentially lead to sub-lethal injury in E. coli cells. This injury may impair the bacteria's metabolic activity, including the production of β-D-glucuronidase []. Consequently, using conventional aerobic enumeration conditions might underestimate the actual E. coli count.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


